![molecular formula C16H19N3OS B2475075 1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1203012-19-4](/img/structure/B2475075.png)
1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone” is a compound that has been studied for its potential anticancer properties . It belongs to a class of compounds known as 1,3,4-thiadiazoles, which are prevalent in numerous biologically active natural products and commercial drugs . These compounds have shown a broad range of biological activities due to their mesoionic nature and liposolubility, which are attributed to the presence of a sulfur atom .
Synthesis Analysis
The compound has been synthesized as part of a series of derivatives designed as sorafenib analogs . Sorafenib is a kinase inhibitor drug approved for the treatment of primary kidney cancer, advanced primary liver cancer, and radioactive iodine-resistant advanced thyroid carcinoma.Molecular Structure Analysis
The molecular structure of “1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone” includes a 1,3,4-thiadiazole ring, which is a 5-membered heterocyclic system containing two nitrogen atoms and one sulfur atom . This heterocyclic core is prevalent in bioactive compounds due to its strong aromaticity, lack of toxicity, and great in vivo stability .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The synthesis and biological evaluation of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives revealed promising anticancer potential . These compounds were designed as sorafenib analogs and tested against various human cancer cell lines, including MCF-7, HepG2, A549, and HeLa. Notably, derivatives with specific substitutions (such as 2-F, 4-Cl, and 2,6-di F) exhibited significant cytotoxic effects, particularly against HeLa cancer cells. In vitro studies demonstrated their ability to prevent cancer cell proliferation, and flow cytometry analysis revealed apoptotic cell death induction. Additionally, in silico docking studies confirmed binding to the active site of VEGFR-2.
Energetic Material Applications
The compound’s low mechanical sensitivity and high gas volume after detonation make it a promising candidate for novel blunt energetic materials . Its unique properties could contribute to safer and more efficient explosives.
Antioxidant Properties
The synthesized 2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-one derivatives were assessed for antioxidant potential using the DPPH assay. These compounds demonstrated free radical scavenging activity, suggesting their utility in oxidative stress-related research .
Cytotoxicity Studies
A structure–activity relationship study highlighted the importance of substituents on the C-5 phenyl ring of 1,3,4-thiadiazoles for their cytotoxic activity . Researchers have explored these derivatives for their potential in cancer therapy.
Bioactive Scaffold
Thiadiazole, especially the 1,3,4-isomer, serves as an important class of multi-targeted scaffold due to its mesoionic nature and liposolubility. These features contribute to the prevalence of thiadiazole-containing compounds in bioactive molecules .
Drug Discovery
Given the prevalence of thiadiazole cores in commercial drugs and natural products, further exploration of benzylthio-thiadiazole-piperidin-ethanone derivatives could lead to novel drug candidates .
Zukünftige Richtungen
The future directions for research on “1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone” could include further exploration of its anticancer properties and potential applications in cancer therapy . Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process.
Eigenschaften
IUPAC Name |
1-[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-12(20)19-9-5-8-14(11-19)16-18-17-15(21-16)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNSOXMXZPAALQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C2=NN=C(S2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.